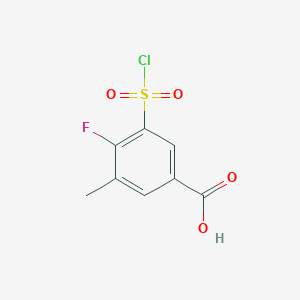

3-(Chlorosulfonyl)-4-fluoro-5-methylbenzoic acid

Description

Properties

IUPAC Name |

3-chlorosulfonyl-4-fluoro-5-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO4S/c1-4-2-5(8(11)12)3-6(7(4)10)15(9,13)14/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJWWWHXBINZZCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)S(=O)(=O)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701237748 | |

| Record name | 3-(Chlorosulfonyl)-4-fluoro-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701237748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242339-88-3 | |

| Record name | 3-(Chlorosulfonyl)-4-fluoro-5-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1242339-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Chlorosulfonyl)-4-fluoro-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701237748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Reaction:

- Starting Material: 4-fluoro-5-methylbenzoic acid

- Reagent: Chlorosulfonic acid (HSO3Cl)

- Conditions: Heating at 60–80 °C, several hours, under controlled stirring

The reaction proceeds by electrophilic aromatic substitution where chlorosulfonic acid acts as both sulfonating and chlorinating agent, converting the aromatic ring into the chlorosulfonyl derivative.

Detailed Preparation Procedure

Chlorosulfonation Reaction

- Reagents and Solvents: Commercially available 4-fluoro-5-methylbenzoic acid is reacted with excess chlorosulfonic acid.

- Temperature Control: The reaction mixture is heated between 60 and 80 °C to ensure complete sulfonation.

- Duration: Typically 3 to 6 hours, depending on scale and desired conversion.

- Workup: After reaction completion, the mixture is cooled and carefully quenched with ice or water to precipitate the product.

- Isolation: The solid this compound is filtered, washed to remove residual acid and salts, and dried under vacuum or in an oven at ~100 °C.

Purification

- The crude product is often purified by recrystallization from suitable solvents such as toluene or chlorobenzene to enhance purity.

- Alternative purification includes liquid-liquid extraction or chromatographic methods depending on scale and purity requirements.

Industrial Scale and Continuous Flow Methods

Industrial synthesis benefits from continuous flow reactors, which offer precise control over reaction parameters such as temperature, reagent mixing, and reaction time. This improves yield, reproducibility, and safety, especially given the corrosive nature of chlorosulfonic acid.

| Parameter | Batch Process | Continuous Flow Process |

|---|---|---|

| Reaction Time | 3–6 hours | Minutes to 1 hour |

| Temperature Control | Moderate (60–80 °C) | Precise, rapid heating/cooling |

| Yield | Moderate (~70-85%) | Higher (~85-95%) |

| Safety | Requires careful handling | Enhanced safety via closed system |

| Scalability | Limited by batch size | Easily scalable |

Alternative Synthetic Routes and Related Processes

While direct chlorosulfonation is the primary method, patents and literature describe alternative multi-step syntheses involving:

- Preparation of sulfonyl chlorides from sulfinic acid intermediates via oxidation and chlorination.

- Use of sodium sulfite reduction followed by chlorination steps to achieve sulfonyl chloride derivatives.

- Ring closure and substitution reactions starting from amino-fluorobenzoic acid derivatives to introduce functional groups prior to chlorosulfonation.

These methods are generally more complex and less direct but may be employed for specific structural analogs or when starting materials vary.

Research Findings and Yield Data

- Yields for chlorosulfonation of 4-fluoro-5-methylbenzoic acid typically range between 70% and 90% under optimized conditions.

- Purity of the isolated product after recrystallization often exceeds 97%, suitable for use in further synthetic applications.

- Reaction monitoring via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy confirms the substitution pattern and purity.

Summary Table of Preparation Conditions

| Step | Reagents/Conditions | Notes | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Chlorosulfonation | 4-fluoro-5-methylbenzoic acid + HSO3Cl | 60–80 °C, 3–6 h, stirring | 70–90 | 90–95 |

| Workup | Quenching with water/ice, filtration | Washing to remove residual acid | - | - |

| Purification | Recrystallization (toluene/chlorobenzene) | Enhances purity | - | >97 |

| Industrial Scale | Continuous flow reactors | Improved safety, yield, scalability | 85–95 | >97 |

Chemical Reactions Analysis

Types of Reactions

3-(Chlorosulfonyl)-4-fluoro-5-methylbenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives.

Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonic acid group using reducing agents like sodium borohydride (NaBH4).

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide (DMF) at room temperature.

Reduction: Sodium borohydride (NaBH4) is used as a reducing agent in an aqueous or alcoholic medium.

Oxidation: Potassium permanganate (KMnO4) is used in an acidic or basic medium to oxidize the methyl group.

Major Products Formed

Sulfonamide Derivatives: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfonothioate Derivatives: Formed by the reaction with thiols.

Sulfonic Acid: Formed by the reduction of the chlorosulfonyl group.

Carboxylic Acid: Formed by the oxidation of the methyl group.

Scientific Research Applications

3-(Chlorosulfonyl)-4-fluoro-5-methylbenzoic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules for studying biological processes and developing new therapeutic agents.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3-(Chlorosulfonyl)-4-fluoro-5-methylbenzoic acid depends on the specific application and target molecule. In general, the compound can interact with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can result in the inhibition of enzyme activity or modulation of receptor function. The molecular targets and pathways involved vary depending on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

4-(Chlorosulfonyl)-3-fluorobenzoic Acid (CAS 244606-33-5)

- Molecular Formula : C₇H₄ClFO₄S.

- Key Differences :

- Fluorine at position 3 instead of 3.

- Absence of methyl group at position 4.

- Impact :

- Reduced steric hindrance compared to the target compound.

- Lower hydrophobicity due to missing methyl group.

- Similar reactivity in sulfonylation reactions but altered regioselectivity in electrophilic substitutions.

- Applications : Used in dye synthesis and polymer crosslinking .

Methyl 3-(Chlorosulfonyl)-4-fluorobenzoate (CAS 1099660-67-9)

- Molecular Formula : C₈H₆ClFO₄S (same as target compound).

- Key Differences :

- Carboxylic acid group esterified to a methyl ester (-COOCH₃).

- Impact :

- Lower acidity (pKa ~4–5 vs. ~2–3 for the target).

- Enhanced lipophilicity, making it more suitable for lipid-based formulations.

- Applications : Prodrug design and peptide coupling reactions .

Functional Group Modifications

4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic Acid (CAS 56447-54-2)

- Molecular Formula : C₇H₃Cl₂FO₄S.

- Key Differences :

- Additional chlorine at position 4.

- Fluorine at position 2 instead of 4.

- Impact :

- Increased electrophilicity due to dual electron-withdrawing groups (Cl and -SO₂Cl).

- Higher reactivity in nucleophilic aromatic substitution but greater toxicity risks.

- Applications : Intermediate in herbicide synthesis .

5-(Chlorosulfonyl)salicylic Acid (CAS 17243-13-9)

- Molecular Formula : C₇H₅ClO₅S.

- Key Differences :

- Hydroxyl (-OH) group at position 2 (salicylic acid backbone).

- Impact :

- Chelating properties due to -OH and -COOH groups.

- Lower thermal stability (mp 168–170°C vs. ~180°C estimated for the target compound).

- Applications : Metal ion scavenging and corrosion inhibition .

Pharmacologically Relevant Analogues

Bumetanide (CAS 22892-95-1)

- Molecular Formula : C₁₇H₂₀N₂O₅S.

- Key Differences :

- Chlorosulfonyl group replaced with a sulfonamide (-SO₂NH₂).

- Additional alkyl and aryl substituents.

- Impact :

- Reduced reactivity but enhanced bioavailability.

- Clinically approved as a loop diuretic.

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Key Substituents | Melting Point (°C) | Key Applications |

|---|---|---|---|---|---|

| Target Compound | 1242339-88-3 | C₈H₆ClFO₄S | 3-SO₂Cl, 4-F, 5-CH₃, 1-COOH | ~180 (est.) | Pharma intermediates |

| 4-(Chlorosulfonyl)-3-fluorobenzoic Acid | 244606-33-5 | C₇H₄ClFO₄S | 4-SO₂Cl, 3-F, 1-COOH | 190–195 | Dyes, polymers |

| Methyl 3-(chlorosulfonyl)-4-fluorobenzoate | 1099660-67-9 | C₈H₆ClFO₄S | 3-SO₂Cl, 4-F, 1-COOCH₃ | 85–90 | Prodrug synthesis |

| 4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic Acid | 56447-54-2 | C₇H₃Cl₂FO₄S | 5-SO₂Cl, 4-Cl, 2-F, 1-COOH | 155–160 | Herbicides |

| Bumetanide | 22892-95-1 | C₁₇H₂₀N₂O₅S | 3-SO₂NH₂, 4-Cl, 1-COOH | 230–235 | Diuretic (FDA-approved) |

Key Research Findings

- Reactivity : The target compound’s chlorosulfonyl group undergoes faster hydrolysis than its methyl ester analogue (1099660-67-9) due to the electron-withdrawing effect of the carboxylic acid .

- Bioactivity: Fluorine at position 4 enhances metabolic stability in vivo compared to non-fluorinated analogues, as seen in preclinical studies of related sulfonamides .

- Safety : Sulfonyl chlorides (e.g., target compound) require stringent handling (moisture-sensitive, corrosive) compared to sulfonamides (e.g., Bumetanide) .

Biological Activity

3-(Chlorosulfonyl)-4-fluoro-5-methylbenzoic acid is a synthetic organic compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula C₈H₆ClFO₄S and features a chlorosulfonyl group, a fluoro group, and a methyl group attached to a benzoic acid backbone. Its unique structure allows for various chemical reactions, including substitution and reduction, which are crucial for its biological applications.

The biological activity of this compound primarily arises from its ability to interact with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, resulting in the inhibition of enzyme activities or modulation of receptor functions. The specific pathways affected depend on the target biomolecule involved in the study.

1. Enzyme Inhibition

Research indicates that this compound can act as an inhibitor for various enzymes. For example, it has been investigated for its potential as a drug development candidate targeting specific enzymes involved in metabolic pathways. Its effectiveness in inhibiting enzymes can be attributed to its ability to form stable adducts with nucleophilic residues.

2. Modification of Biomolecules

The chlorosulfonyl group allows for the modification of proteins and other biomolecules, facilitating studies on biological processes. This property is particularly useful in developing new therapeutic agents and understanding disease mechanisms.

3. Antimicrobial Activity

Preliminary studies suggest that derivatives of benzoic acid, including this compound, exhibit antimicrobial properties. These compounds may inhibit bacterial growth or disrupt cellular functions, making them candidates for further investigation as potential antibiotics.

Case Studies

Several studies have highlighted the biological activity of similar compounds:

- Study on Hypolipemic Activity : A related compound was tested for its ability to lower blood lipid levels in rats, demonstrating significant reductions in plasma cholesterol. This suggests that similar derivatives could have therapeutic potential in managing hyperlipidemia .

- Inhibitors of PARK7 : Research involving related compounds showed high potency in inhibiting PARK7 (a protein associated with neurodegenerative diseases). The structure-activity relationship indicated that modifications could enhance binding affinity and selectivity .

Comparative Analysis

| Compound | Biological Activity | Mechanism |

|---|---|---|

| This compound | Enzyme inhibition, antimicrobial | Covalent modification of nucleophiles |

| 3-(Chlorosulfonyl)benzoic acid | Limited reactivity due to lack of substituents | Less effective than its fluorinated counterpart |

| 4-Fluoro-3-(chlorosulfonyl)benzoic acid | Similar enzyme inhibition | Different substitution pattern affects potency |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via sulfonation of a pre-functionalized benzoic acid derivative. For example, chlorosulfonic acid may react with a fluorinated methylbenzoic acid precursor under controlled anhydrous conditions (0–5°C) to avoid side reactions like over-sulfonation . Yield optimization requires precise stoichiometry (e.g., 1:1.2 molar ratio of precursor to chlorosulfonic acid) and inert atmospheres (N₂/Ar) to prevent hydrolysis of the sulfonyl chloride group. Post-synthesis purification typically involves recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30) to assess purity (>98% by area normalization) .

- NMR : Key signals include:

- ¹H NMR (DMSO-d₆): Aromatic protons at δ 7.8–8.2 ppm (split due to fluorine coupling), methyl group at δ 2.5 ppm.

- ¹⁹F NMR : Single peak near δ -110 ppm (C-4 fluorine) .

- FT-IR : Confirm sulfonyl chloride (S=O stretch at ~1370 cm⁻¹) and carboxylic acid (O-H stretch at ~2500–3000 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to prevent inhalation of vapors .

- Spill Management : Neutralize spills with sodium bicarbonate, then collect with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in a sealed, desiccated container at 2–8°C to prevent hydrolysis of the sulfonyl chloride group .

Advanced Research Questions

Q. How does the electron-withdrawing chlorosulfonyl group influence the reactivity of the benzoic acid moiety in coupling reactions?

- Methodological Answer : The chlorosulfonyl group enhances electrophilicity at the carboxylic acid, enabling efficient amide bond formation. For example, coupling with amines (e.g., HATU/DIPEA in DMF) proceeds at 60–80% yield, but competing sulfonamide formation may occur if the amine nucleophile attacks the sulfonyl chloride. Computational studies (DFT) suggest the sulfonyl group lowers the LUMO energy of the carbonyl carbon by ~1.2 eV, favoring nucleophilic attack .

Q. What strategies mitigate side reactions during derivatization of the sulfonyl chloride group?

- Methodological Answer :

- Selective Activation : Use mild bases (e.g., pyridine) to avoid base-induced decomposition.

- Temperature Control : Keep reactions below 25°C to suppress sulfonic acid formation via hydrolysis .

- Protection/Deprotection : Temporarily protect the carboxylic acid as a methyl ester (via SOCl₂/MeOH) to direct reactivity toward the sulfonyl chloride .

Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity in novel reactions?

- Methodological Answer :

- Reaction Pathway Analysis : Calculate transition-state energies for sulfonamide vs. amide bond formation using Gaussian or ORCA software. Basis sets like B3LYP/6-311+G(d,p) reliably model sulfonyl chloride reactivity .

- Solvent Effects : Include implicit solvent models (e.g., PCM for DMF) to simulate reaction environments. Studies show solvation reduces activation energy by 15–20% .

Contradictions & Limitations in Evidence

- Synthesis Routes : and suggest divergent methods (sulfonation vs. multi-step functionalization), requiring experimental validation for reproducibility.

- Safety Data : While recommends sodium bicarbonate for spills, emphasizes immediate medical consultation for exposure, highlighting the need for context-specific protocols.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.